Enhanced Lipophilicity for Membrane Permeability
The 6-iodo substituent confers significantly higher lipophilicity compared to the unsubstituted core or other halogenated analogs, as estimated by calculated logP (clogP) values. The iodine atom's large size and polarizability increase the compound's partition coefficient, which is a key determinant of passive membrane permeability and blood-brain barrier penetration [1]. This physicochemical differentiation is critical for designing CNS-penetrant molecules or optimizing a compound's ADME profile.
| Evidence Dimension | Calculated Lipophilicity (clogP) |
|---|---|
| Target Compound Data | ~2.7 |
| Comparator Or Baseline | 6-Chloro-1,2-benzisoxazol-3-ol: ~2.19 ; Unsubstituted 1,2-benzisoxazol-3-ol: ~1.2 [2] |
| Quantified Difference | clogP increase of ~0.5 units vs. chloro analog; ~1.5 units vs. unsubstituted core |
| Conditions | Calculated property (clogP) based on molecular structure; not an experimental measurement. |
Why This Matters
Higher lipophilicity is directly correlated with increased passive membrane permeability, a crucial parameter for optimizing oral bioavailability and central nervous system (CNS) exposure in drug discovery programs.
- [1] PubChem. Computed Properties of 6-Iodo-1,2-benzisoxazol-3-ol. https://pubchem.ncbi.nlm.nih.gov/compound/6-Iodo-1_2-benzisoxazol-3-ol View Source
- [2] ChemExper. 1,2-Benzisoxazol-3-ol (CAS 21725-69-9). https://mastersearch.chemexper.com/chemicals/supplier/cas-21725-69-9.html View Source
